2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine
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Overview
Description
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the tosyl and thiophen-2-ylmethyl groups under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting sulfoxides back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a bioactive molecule, with research exploring its interactions with biological targets.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs or as a lead compound in drug discovery.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biological processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-ylmethyl)phenylboronic acid: This compound shares the thiophen-2-ylmethyl group and can be used in similar synthetic applications.
4-(methylsulfonyl)phenyl derivatives: These compounds have similar sulfonyl functional groups and can exhibit comparable chemical reactivity.
Uniqueness
2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine is unique due to the combination of its functional groups and the thiazole ring structure. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability or reactivity under certain conditions.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S4/c1-11-5-7-13(8-6-11)26(21,22)15-14(17-10-12-4-3-9-23-12)24-16(18-15)25(2,19)20/h3-9,17H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOSXNFRLKQGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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